molecular formula C8H16N2 B11833667 1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine

1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine

Cat. No.: B11833667
M. Wt: 140.23 g/mol
InChI Key: GIAQHTVVTIWESP-VVXQKDJTSA-N
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Description

1-[(1S,6R)-7-methyl-3-azabicyclo[410]heptan-1-yl]methanamine is a bicyclic amine compound with a unique structure that includes a seven-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative under acidic or basic conditions to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, using readily available starting materials and scalable reaction conditions. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Scientific Research Applications

1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    Methyl (1S,6R)-1-methyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate: This compound shares a similar bicyclic structure but with different functional groups.

    [(1Z,3S)-3-methyl-1-[(1S,6R)-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]penta-1,4-dien-3-yl] acetate: Another bicyclic compound with a different set of substituents.

Uniqueness

1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine is unique due to its specific arrangement of atoms and the presence of the methanamine group. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine

InChI

InChI=1S/C8H16N2/c1-6-7-2-3-10-5-8(6,7)4-9/h6-7,10H,2-5,9H2,1H3/t6?,7-,8+/m1/s1

InChI Key

GIAQHTVVTIWESP-VVXQKDJTSA-N

Isomeric SMILES

CC1[C@@H]2[C@]1(CNCC2)CN

Canonical SMILES

CC1C2C1(CNCC2)CN

Origin of Product

United States

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